L-Proline, 1-(3-thienylcarbonyl)-

Description

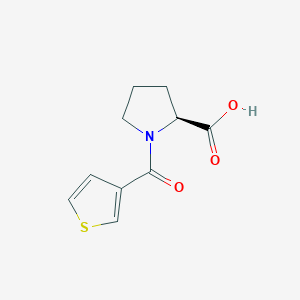

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(thiophene-3-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-9(7-3-5-15-6-7)11-4-1-2-8(11)10(13)14/h3,5-6,8H,1-2,4H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHNIIGSXJUTIS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CSC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CSC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304709 | |

| Record name | 1-(3-Thienylcarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117918-57-7 | |

| Record name | 1-(3-Thienylcarbonyl)-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117918-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Thienylcarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Stereochemical Characterization of L Proline, 1 3 Thienylcarbonyl

Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For L-Proline, 1-(3-thienylcarbonyl)- , one would expect a combination of ¹H and ¹³C NMR experiments to confirm the connectivity of the proline and thienylcarbonyl moieties.

In a hypothetical ¹H NMR spectrum, distinct signals would be anticipated for the protons of the pyrrolidine (B122466) ring of proline and the three protons of the thiophene (B33073) ring. The chemical shifts and coupling patterns of the proline protons would be influenced by the presence of the amide bond and the stereochemistry at the alpha-carbon. The protons on the thiophene ring would exhibit characteristic splitting patterns based on their positions (2, 4, or 5) relative to the sulfur atom and the carbonyl group.

A ¹³C NMR spectrum would complement this by providing the number of unique carbon environments. Key signals would include the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the pyrrolidine ring, and the four distinct carbons of the thiophene ring.

However, without published experimental data, a precise data table of chemical shifts (δ) and coupling constants (J) cannot be constructed.

Determination of Stereochemical Configuration via Chiroptical Methods

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for confirming the stereochemical integrity of chiral molecules like L-Proline, 1-(3-thienylcarbonyl)- . The inherent chirality of the L-proline starting material should be retained throughout the acylation process.

A CD spectrum would be expected to show specific Cotton effects, which are characteristic of the electronic transitions within the chiral environment of the molecule. The sign and magnitude of these effects, particularly those associated with the amide and thiophene chromophores, would provide definitive proof of the (S)-configuration at the proline α-carbon.

Unfortunately, no published CD or ORD spectra for this compound could be located, making it impossible to present experimental data on its specific rotation or molar ellipticity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of a compound. For L-Proline, 1-(3-thienylcarbonyl)- , high-resolution mass spectrometry (HRMS) would be used to obtain a precise mass measurement, which could then be compared to the calculated exact mass of its molecular formula, C₁₀H₁₁NO₃S.

Furthermore, tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation patterns of the molecule. Expected fragmentation pathways would likely involve the cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the thiophene ring. These fragmentation patterns serve as a fingerprint for the molecular structure.

The absence of any published mass spectra or fragmentation data for this specific compound precludes the creation of a detailed fragmentation table.

Confirmation of Solid-State Structure by X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry. For a compound like L-Proline, 1-(3-thienylcarbonyl)- , a crystal structure would unambiguously confirm the (S)-configuration of the proline moiety and reveal the conformation of the molecule, such as the orientation of the thiophene ring relative to the proline ring.

Studies on similar compounds, such as thiophene-3-carbonyl derivatives, have noted the possibility of "ring flip" disorder in the solid state, where the thiophene ring can occupy two positions related by a 180° rotation. An X-ray crystallographic study would clarify if such a phenomenon occurs in this specific molecule.

As no crystallographic data has been deposited in public databases like the Cambridge Structural Database (CSD), a table of crystallographic parameters cannot be provided.

Theoretical and Computational Investigations of L Proline, 1 3 Thienylcarbonyl

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity. indexcopernicus.commasjaps.com For a molecule like L-Proline, 1-(3-thienylcarbonyl)-, DFT calculations can provide a wealth of information.

Key Investigated Parameters:

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. indexcopernicus.commasjaps.com This is crucial for understanding its steric and electronic properties.

Vibrational Frequencies: Theoretical infrared (IR) spectra can be computed to identify characteristic vibrational modes associated with key functional groups, such as the carbonyl, carboxyl, and thienyl moieties. indexcopernicus.commasjaps.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons, providing insights into its behavior in chemical reactions.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, and molecular hardness can be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov

Illustrative Data from DFT Studies on a Proline Derivative:

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Note: The data in this table is hypothetical and for illustrative purposes, representing the type of information that would be generated from DFT calculations on L-Proline, 1-(3-thienylcarbonyl)-.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. crick.ac.uk For a flexible molecule like L-Proline, 1-(3-thienylcarbonyl)-, MD simulations can reveal its conformational landscape and how it changes in different environments.

The unique cyclic structure of the proline ring imposes significant conformational constraints. nih.gov A key aspect of proline-containing molecules is the cis-trans isomerization around the peptide bond. frontiersin.orgnih.gov MD simulations can be employed to explore the energy barriers and populations of these different conformers.

Key Insights from MD Simulations:

Conformational Preferences: MD simulations can identify the most populated conformations of the molecule in solution, providing a picture of its dynamic equilibrium.

Isomerization Pathways: The transition between cis and trans conformers of the proline amide bond can be modeled, and the free energy landscape of this process can be calculated.

Solvent Effects: The influence of different solvents on the conformational preferences and flexibility of the molecule can be investigated.

Hypothetical Conformational Population Data:

| Conformer | Population (%) in Water | Population (%) in Toluene |

|---|---|---|

| Trans | 85 | 70 |

| Cis | 15 | 30 |

Note: The data in this table is hypothetical and for illustrative purposes, representing the type of information that would be generated from MD simulations on L-Proline, 1-(3-thienylcarbonyl)-.

Computational Modeling of Chiral Induction Mechanisms

L-proline and its derivatives are widely used as organocatalysts in asymmetric reactions, where they facilitate the formation of one enantiomer of a product over the other. mdpi.comresearchgate.net Computational modeling is instrumental in understanding the mechanism of this chiral induction.

For L-Proline, 1-(3-thienylcarbonyl)-, if used as a catalyst, computational studies could elucidate the transition states of the catalyzed reaction. By calculating the energies of the different transition state structures leading to the possible stereoisomers of the product, the origin of the enantioselectivity can be explained.

Key Aspects of Modeling Chiral Induction:

Transition State Analysis: Identifying and characterizing the transition state structures for the formation of different stereoisomers.

Non-covalent Interactions: Analyzing the role of hydrogen bonding, steric hindrance, and other non-covalent interactions in stabilizing the favored transition state.

Catalyst-Substrate Interactions: Modeling the precise interactions between the catalyst and the reactants that lead to the observed stereochemical outcome.

Quantitative Structure-Activity Relationship (QSAR) Studies for Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. In the context of catalyst design, QSAR can be a valuable tool for optimizing the performance of catalysts based on L-Proline, 1-(3-thienylcarbonyl)-.

By synthesizing a library of related L-proline derivatives with varying substituents on the thienyl ring or other parts of the molecule and measuring their catalytic activity (e.g., enantioselectivity and reaction rate), a QSAR model can be developed. This model would correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with the observed catalytic performance.

Potential Applications of QSAR in Catalyst Design:

Predicting Catalytic Activity: Using the developed QSAR model to predict the catalytic performance of new, unsynthesized derivatives.

Identifying Key Structural Features: Determining which molecular properties are most important for high catalytic activity and selectivity.

Rational Catalyst Design: Guiding the design of new, more efficient catalysts by suggesting promising structural modifications.

Mechanistic Aspects of L Proline, 1 3 Thienylcarbonyl As an Organocatalyst

Postulated Reaction Mechanisms in Asymmetric Transformations

The general mechanisms for proline-catalyzed reactions involve the formation of nucleophilic enamines or electrophilic iminium ions. These pathways are foundational to understanding how these catalysts facilitate carbon-carbon bond formation.

Enamine Pathway Elucidation

In a typical enamine-mediated reaction catalyzed by L-proline, the secondary amine of the proline ring condenses with a carbonyl donor (like a ketone or aldehyde) to form a chiral enamine intermediate. nih.govunits.itwikipedia.org This enamine then attacks an electrophile. For L-Proline, 1-(3-thienylcarbonyl)-, it is hypothesized that the catalyst would follow a similar pathway. However, the acylation of the nitrogen atom prevents the direct formation of a neutral enamine from the proline nitrogen itself. Instead, the catalytic cycle would necessitate a different mode of activation or the involvement of the amide functionality in a more complex manner, for which specific literature is not available.

Iminium Ion Activation Mechanism

Alternatively, in iminium ion catalysis, L-proline condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. illinois.edu While this is a primary mechanism for L-proline, the N-acyl group in L-Proline, 1-(3-thienylcarbonyl)- would alter the electronic properties and steric environment of the catalyst, but specific studies detailing the formation and reactivity of the corresponding iminium ion are not documented.

Role of Hydrogen Bonding and Non-Covalent Interactions in Transition State Stabilization

A key feature of L-proline catalysis is the ability of its carboxylic acid group to participate in hydrogen bonding, which helps to organize the transition state and control stereoselectivity. nih.gov In the case of L-Proline, 1-(3-thienylcarbonyl)-, the carboxylic acid remains available for such interactions. It is plausible that the thienyl group could also engage in non-covalent interactions, such as π-stacking, with the substrate or other components in the transition state. However, without computational or experimental studies, the exact nature and impact of these interactions on transition state stabilization for this specific catalyst are unknown.

Kinetic Studies and Reaction Rate Determination

A thorough literature search did not yield any kinetic studies or reaction rate data for asymmetric transformations catalyzed by L-Proline, 1-(3-thienylcarbonyl)-. Such studies are crucial for understanding the reaction mechanism, identifying the rate-determining step, and quantifying the catalyst's efficiency. The absence of this data precludes a detailed discussion on the kinetics of reactions involving this catalyst. For comparison, kinetic analyses of reactions catalyzed by unmodified L-proline have been conducted and have provided significant mechanistic insights. nih.gov

Applications in Asymmetric Organocatalysis and Advanced Organic Synthesis

Catalytic Roles in Heterocyclic Compound Synthesis

Enantioselective Formation of Spirooxindoles and Pyrrolizidines

The synthesis of structurally complex and biologically significant spirooxindoles and pyrrolizidines is a prominent area of research in organic chemistry. L-proline itself is a well-established catalyst for the 1,3-dipolar cycloaddition of azomethine ylides (generated in situ from isatins and α-amino acids) with various dipolarophiles to construct these scaffolds. This approach provides access to a diverse range of spiro-pyrrolidine and pyrrolizidine (B1209537) core structures. However, a review of the literature indicates that studies specifically employing L-Proline, 1-(3-thienylcarbonyl)- as the catalyst for these transformations have not been reported. The influence of the 3-thienylcarbonyl substituent on the catalytic activity and stereoselectivity of the proline core in these reactions remains an unexplored area of research.

Construction of Other Chiral Scaffolds

Beyond spirooxindoles and pyrrolizidines, L-proline and its derivatives are instrumental in the asymmetric synthesis of a multitude of other chiral scaffolds. These include, but are not limited to, the products of aldol (B89426) reactions, Mannich reactions, and Michael additions. These reactions are fundamental in the construction of complex molecules with defined stereochemistry. While the electronic and steric properties of the N-acyl substituent on the proline ring are known to significantly impact the catalyst's performance, there is no available research documenting the use of L-Proline, 1-(3-thienylcarbonyl)- in the catalytic construction of other chiral frameworks.

Catalyst Design for Broader Substrate Scope and Enhanced Selectivity

A major focus in the field of organocatalysis is the rational design of catalysts to improve their efficacy. This involves modifying the catalyst structure to accommodate a wider range of substrates and to achieve higher levels of enantioselectivity and diastereoselectivity. Modifications to the L-proline scaffold, particularly at the N-terminal and C-terminal positions, have led to the development of highly successful second-generation catalysts. The introduction of various aryl, alkyl, and silyl (B83357) groups has been shown to fine-tune the catalyst's properties. Nevertheless, the specific introduction of a 3-thienylcarbonyl group and the subsequent evaluation of its impact on substrate scope and selectivity have not been described in published research.

Development of Supported and Recyclable Catalytic Systems

The development of sustainable chemical processes is a key driver in modern synthetic chemistry. In the context of organocatalysis, this has led to significant efforts in the heterogenization of catalysts, allowing for their easy separation from the reaction mixture and subsequent reuse. L-proline has been successfully immobilized on various solid supports, including polymers and inorganic materials, to create recyclable catalytic systems. These supported catalysts often retain high levels of activity and selectivity over multiple reaction cycles. Despite the general interest in this area, there are no reports on the development of supported or otherwise recyclable systems based on L-Proline, 1-(3-thienylcarbonyl)- .

Exploration of L Proline, 1 3 Thienylcarbonyl As a Chiral Building Block or Scaffold

Incorporation into Chiral Ligands for Metal-Catalyzed Reactions

The rigid backbone of the L-proline scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. The introduction of a 1-(3-thienylcarbonyl) group could offer several advantages in the development of novel ligands. The thiophene (B33073) ring, with its sulfur heteroatom, can act as a soft donor atom, potentially coordinating to transition metals. This, in conjunction with the nitrogen atom of the proline ring, could allow for the formation of bidentate or even tridentate ligands, depending on further functionalization.

The electronic properties of the 3-thienylcarbonyl moiety are also of significant interest. The thiophene ring is known to be an electron-rich aromatic system, which can influence the electronic environment of the metal center it coordinates to. This modulation of the metal's electronics can, in turn, have a profound impact on the catalytic activity and enantioselectivity of the resulting complex. For instance, in reactions such as asymmetric hydrogenations, hydrosilylations, or cross-coupling reactions, the electronic nature of the ligand plays a crucial role in the catalytic cycle.

Table 1: Potential Metal-Catalyzed Reactions for Ligands Derived from L-Proline, 1-(3-thienylcarbonyl)-

| Reaction Type | Potential Metal Center | Role of the Ligand |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Control of enantioselectivity through chiral environment |

| Asymmetric Cross-Coupling | Palladium, Nickel, Copper | Influencing reductive elimination and transmetalation steps |

| Asymmetric Aldol (B89426) Reactions | Tin, Titanium, Zinc | Formation of chiral enolates |

| Asymmetric Diels-Alder Reactions | Copper, Scandium, Lewis Acids | Coordination to the dienophile or diene |

Utilization in the Synthesis of Structurally Complex Molecules

L-proline and its derivatives are renowned organocatalysts and are pivotal starting materials in the synthesis of complex natural products and pharmaceuticals. The unique stereochemistry of the proline ring is often transferred to the product, making it an invaluable tool for asymmetric synthesis. The addition of the 3-thienylcarbonyl group to the proline nitrogen introduces a handle that can be further modified or can itself participate in subsequent reactions.

For example, the thiophene ring can undergo a variety of transformations, such as electrophilic substitution, metalation-substitution, and cross-coupling reactions. This allows for the introduction of diverse functional groups onto the chiral scaffold, paving the way for the synthesis of a wide array of complex molecules. The amide bond of the 1-(3-thienylcarbonyl) group can also be cleaved under specific conditions, allowing for the proline moiety to be used as a transient chiral auxiliary.

Design of Molecular Probes for Fundamental Chemical Biology Investigations

Molecular probes are essential tools for elucidating biological processes at the molecular level. The combination of the biocompatible L-proline scaffold with the photophysically active thiophene ring makes L-Proline, 1-(3-thienylcarbonyl)- an intriguing candidate for the development of such probes. Thiophene-containing molecules are known to exhibit fluorescence, and their emission properties can be sensitive to the local environment.

By attaching this scaffold to a biologically relevant molecule, such as a peptide or a small-molecule inhibitor, it could be possible to create probes that report on binding events or changes in the cellular environment through alterations in their fluorescence signal. The inherent chirality of the L-proline unit could also be exploited to achieve stereospecific interactions with biological targets.

Functionalization for New Material Precursors

The development of new materials with tailored properties is a major focus of modern chemistry. Chiral materials, in particular, are of interest for applications in areas such as enantioselective separations, nonlinear optics, and chiroptical devices. The rigid, chiral nature of L-Proline, 1-(3-thienylcarbonyl)- makes it an attractive building block for the synthesis of chiral polymers and other functional materials.

The thiophene ring can be polymerized through oxidative or electropolymerization methods, leading to the formation of chiral polythiophenes. These materials would possess a helical structure induced by the chiral proline moiety, potentially giving rise to interesting chiroptical properties. Furthermore, the carboxyl group of the proline can be used as a point of attachment to other monomers or surfaces, allowing for the creation of a diverse range of functionalized materials.

Future Prospects and Research Directions

Expanding the Catalytic Repertoire of L-Proline, 1-(3-thienylcarbonyl)-

The catalytic power of L-proline is well-established in a variety of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions, primarily through enamine and iminium ion intermediates. wikipedia.orgnih.gov The modification of the proline core, particularly at the nitrogen atom, has been a successful strategy to tune its catalytic properties and broaden its scope. organic-chemistry.orgresearchgate.net For L-Proline, 1-(3-thienylcarbonyl)-, the N-acyl group introduces distinct electronic and steric features that could be harnessed to catalyze new or challenging reactions.

Future research should focus on evaluating the catalytic efficacy of L-Proline, 1-(3-thienylcarbonyl)- in transformations where unmodified proline shows limitations. The electron-withdrawing nature of the carbonyl group and the aromaticity of the thienyl ring could modulate the nucleophilicity of the resulting enamine intermediate. This could prove advantageous in:

Asymmetric Michael Additions: The catalyst's performance in the conjugate addition of aldehydes and ketones to various Michael acceptors like nitro-olefins and enones should be systematically investigated. The thienyl group could offer unique π-π stacking interactions with aromatic substrates, potentially enhancing enantioselectivity. researchgate.net

Multi-Component Reactions (MCRs): The catalyst could be explored in the synthesis of complex heterocyclic structures through MCRs. researchgate.net Its unique stereochemical influence might lead to novel scaffolds of pharmaceutical interest.

Asymmetric α-Functionalization: Reactions such as α-amination, α-oxidation, and α-halogenation are fundamental transformations. The N-acyl group could provide a well-defined chiral pocket to control the stereochemical outcome of these reactions more effectively than proline itself.

Table 1: Potential Asymmetric Reactions for Catalytic Scope Expansion

| Reaction Type | Substrate Example A | Substrate Example B | Potential Advantage of Thienylcarbonyl Group |

|---|---|---|---|

| Michael Addition | Cyclohexanone | β-Nitrostyrene | Enhanced enantioselectivity via π-π stacking |

| Diels-Alder Reaction | Cyclopentadiene | Acrolein | Modified Lewis acidity and steric shielding |

| α-Amination | Propanal | Diethyl azodicarboxylate | Improved organization of the transition state |

| Three-Component Mannich | Acetone | Aniline, Benzaldehyde | Control over diastereo- and enantioselectivity |

Integration with Flow Chemistry and Continuous Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and simplified scalability. nih.gov A major research direction for L-Proline, 1-(3-thienylcarbonyl)- is its adaptation for use in continuous flow reactor systems. This presents two primary challenges: catalyst solubility and recovery.

Future work should pursue two main strategies:

Homogeneous Flow Systems: This approach requires identifying solvent systems where the catalyst, reactants, and products remain soluble. Post-reaction separation could be achieved through continuous liquid-liquid extraction or membrane nanofiltration. The thermal stability of L-Proline, 1-(3-thienylcarbonyl)- would be a critical parameter to evaluate for its suitability in heated flow reactors.

Heterogenization and Immobilization: A more robust approach involves immobilizing the catalyst on a solid support. This allows for its use in packed-bed or fluidized-bed reactors, where the product stream flows through while the catalyst remains contained, enabling easy separation and reuse. Potential supports include polymeric resins, silica (B1680970) gel, or magnetic nanoparticles. nih.gov Research would involve developing stable linker strategies to covalently attach the proline derivative to the support without compromising its catalytic activity.

Table 2: Potential Immobilization Strategies for Continuous Flow Applications

| Support Material | Linkage Strategy | Reactor Type | Advantages |

|---|---|---|---|

| Polystyrene Resin | Amide bond formation via a linker | Packed-Bed Reactor | High catalyst loading, chemical stability |

| Silica Gel | Silane coupling chemistry | Packed-Bed Reactor | Good mechanical strength, high surface area |

| Magnetic Nanoparticles | Surface functionalization and coupling | Slurry or Fluidized-Bed Reactor | Easy magnetic separation, high surface-to-volume ratio |

Biocatalytic Approaches to L-Proline, 1-(3-thienylcarbonyl)- Synthesis

Biocatalysis presents a green and highly selective alternative to conventional chemical synthesis. The development of enzymatic routes for the production of L-Proline, 1-(3-thienylcarbonyl)- is a promising research frontier. This approach could lead to a more sustainable manufacturing process with higher purity and reduced waste.

Key research directions include:

Screening for Natural Enzymes: Hydrolases, such as lipases and proteases, are known to catalyze N-acylation reactions under non-aqueous conditions. nih.gov A screening campaign could identify existing enzymes capable of coupling L-proline with an activated derivative of 3-thenoic acid (e.g., a thioester or an acyl phosphate). Enzymes like N-acyl-L-proline acylase, which are known to form N-acyl prolines, would be prime candidates for investigation and engineering. google.com

Enzyme Engineering and Directed Evolution: If no natural enzyme exhibits sufficient activity, protein engineering techniques could be employed. The active site of a promiscuous enzyme could be mutated through directed evolution to enhance its specificity and efficiency for the target reaction, creating a bespoke biocatalyst.

Metabolic Engineering: A more advanced approach involves engineering a microbial host, such as Escherichia coli, to produce the compound in vivo. This would require designing a synthetic metabolic pathway that utilizes cellular precursors to synthesize L-proline and 3-thenoic acid and then couples them using an engineered or newly discovered enzyme.

Table 3: Comparison of Potential Biocatalytic Synthesis Routes

| Approach | Enzyme Class | Key Requirement | Potential Advantages |

|---|---|---|---|

| In Vitro Enzymatic Synthesis | Lipase / Acylase | Identification of a suitable enzyme | Simple process, high purity |

| Whole-Cell Biocatalysis | Overexpressed Acyltransferase | Engineered microbial strain | No need for enzyme purification, cofactor regeneration |

| Pathway Engineering | Multi-enzyme cascade | Design and implementation of a novel pathway | Production from simple carbon sources, high sustainability |

Synergistic Catalysis Involving L-Proline, 1-(3-thienylcarbonyl)-

Synergistic catalysis, where two or more distinct catalysts work in concert to promote a single transformation, has emerged as a powerful tool for reaction discovery. princeton.edu The unique structure of L-Proline, 1-(3-thienylcarbonyl)- makes it an excellent candidate for dual-catalysis systems. The N-acylation blocks the secondary amine and prevents the formation of a catalytically relevant carboxylic acid group, which can often interfere with or decompose metal catalysts.

Future research should explore the combination of L-Proline, 1-(3-thienylcarbonyl)- (acting as an enamine-forming organocatalyst) with other catalytic species:

Transition Metal Catalysis: Pairing the proline derivative with a transition metal catalyst (e.g., palladium, copper, or silver) could enable novel asymmetric reactions. organic-chemistry.orgprinceton.edu For example, in a conjugate addition, the organocatalyst would generate the nucleophilic enamine, while the metal catalyst would activate the electrophile.

Photoredox Catalysis: Merging organocatalysis with photoredox catalysis allows for the generation of radical intermediates under mild conditions. L-Proline, 1-(3-thienylcarbonyl)- could be used to generate an enamine that is then oxidized or reduced by a photocatalyst, leading to novel C-C bond formations. The sulfur atom in the thienyl ring might also offer interesting electronic properties relevant to the photoredox cycle.

Brønsted Acid Co-catalysis: The combination with a strong chiral Brønsted acid could create a highly organized transition state, where the proline derivative controls the nucleophile and the acid controls the electrophile, potentially leading to very high levels of stereocontrol.

Table 4: Potential Synergistic Catalysis Systems

| Catalyst 1 | Catalyst 2 | Activation Mode | Target Reaction |

|---|---|---|---|

| L-Proline, 1-(3-thienylcarbonyl)- | Pd(OAc)₂ | Enamine + Lewis Acid | Asymmetric Allylic Alkylation |

| L-Proline, 1-(3-thienylcarbonyl)- | Ru(bpy)₃Cl₂ (Photocatalyst) | Enamine + Single Electron Transfer | Radical Conjugate Addition |

| L-Proline, 1-(3-thienylcarbonyl)- | Chiral Phosphoric Acid | Enamine + Brønsted Acid | Enantioselective Friedel-Crafts Alkylation |

Computational-Guided Catalyst Optimization

In silico methods are indispensable for modern catalyst design, allowing for the rational optimization of catalyst structures before their synthesis. Computational chemistry, particularly Density Functional Theory (DFT), can provide deep mechanistic insights and predict the performance of new catalysts. researchgate.netnih.gov

Future research on L-Proline, 1-(3-thienylcarbonyl)- should be heavily supported by computational modeling to:

Elucidate Transition States: DFT calculations can be used to model the transition states of key reaction steps (e.g., C-C bond formation in an aldol or Michael reaction). By comparing the energies of competing diastereomeric transition states, the enantioselectivity of the catalyst can be predicted. researchgate.net

Understand Substituent Effects: Modeling will clarify how the steric and electronic properties of the 1-(3-thienylcarbonyl) group influence the geometry and stability of the catalytic intermediates and transition states. This understanding is crucial for explaining observed reactivity and for designing improved catalysts.

Guide Rational Design: Once a reliable computational model is established, it can be used to screen a virtual library of related N-acyl proline derivatives in silico. This allows researchers to identify modifications (e.g., substituting the thienyl ring or altering the acyl linker) that are predicted to enhance catalytic performance, thereby prioritizing synthetic efforts and accelerating the discovery of superior catalysts.

Table 5: Key Parameters from Computational Modeling for Catalyst Optimization

| Computational Method | Calculated Parameter | Relevance to Catalysis |

|---|---|---|

| Density Functional Theory (DFT) | Transition State Energies | Predicts reaction rates and stereoselectivity |

| Natural Bond Orbital (NBO) Analysis | Atomic Charges / Orbital Interactions | Explains electronic effects of the N-acyl group |

| Conformational Search | Lowest Energy Conformations | Identifies the active catalyst geometry |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interaction Analysis | Reveals key interactions (e.g., H-bonds, π-stacking) in the transition state |

Q & A

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled in structural studies?

- Methodological Answer : Discrepancies arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). Techniques include:

- VT-NMR : Variable-temperature NMR to probe conformational exchange.

- SC-XRD : Single-crystal X-ray diffraction with Hirshfeld surface analysis to assess packing effects.

- DFT-NMR Comparison : Calculate theoretical chemical shifts for proposed conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.